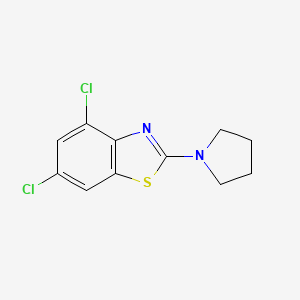

4,6-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds like 4,6-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole, often involves complex reactions and methodologies. For example, the synthesis of related benzothiazoles can be achieved through reactions involving specific precursors such as 2-aminobenzothiazoles and aldehydes in the presence of catalysts to form novel heterocyclic compounds (Bhoi et al., 2016). These processes highlight the synthetic routes that can be adapted for the synthesis of 4,6-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of benzothiazole core, which significantly influences their physical and chemical properties. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to elucidate the structure of these compounds, providing detailed insights into their molecular geometry and electronic configuration (Özdemir et al., 2015).

Chemical Reactions and Properties

Benzothiazole derivatives participate in a variety of chemical reactions, influenced by the functional groups attached to the core structure. The reactivity can be studied through various chemical transformations, including reactions with nucleophiles, electrophiles, and other reagents that lead to the formation of new compounds with diverse chemical properties (Dorofeenko et al., 1973).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

4,6-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole serves as a precursor in the synthesis of various benzothiazole derivatives with significant antimicrobial properties. For instance, Patel and Agravat (2007) synthesized 2-Amino substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride to produce compounds screened for antibacterial and antifungal activities. Their findings contribute to the development of new antimicrobial agents, highlighting the role of benzothiazole derivatives in medicinal chemistry (Patel & Agravat, 2007).

Structure-Activity Relationships in Drug Development

The compound is also instrumental in drug development, particularly in understanding structure-activity relationships (SAR) for improving drug properties. Stec et al. (2011) explored various 6,5-heterocycles as alternatives to the benzothiazole ring to enhance metabolic stability in drug molecules. This research provides insights into designing drugs with improved efficacy and reduced side effects by modifying the benzothiazole core (Stec et al., 2011).

Electrochromic Materials

In the field of materials science, benzothiazole derivatives, including those related to 4,6-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole, have been utilized in developing electrochromic materials. Ming et al. (2015) investigated thiadiazolo[3,4-c]pyridine, a benzothiazole analog, for creating fast-switching electrochromic polymers with low bandgap and favorable redox activity. Such materials have potential applications in smart windows, displays, and low-energy-consuming electronic devices (Ming et al., 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4,6-dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2S/c12-7-5-8(13)10-9(6-7)16-11(14-10)15-3-1-2-4-15/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWZVHLZQNPZMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-ethoxy-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2490581.png)

![N-(3-cyanothiophen-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2490583.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2490584.png)

![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)

![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)

![3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime](/img/structure/B2490597.png)